molecular formula C24H30N4O4 B1228664 Ethyl 4-[9-methyl-2-(2-methylpropyl)-1-oxopyrido[3,4-b]indole-4-carbonyl]piperazine-1-carboxylate

Ethyl 4-[9-methyl-2-(2-methylpropyl)-1-oxopyrido[3,4-b]indole-4-carbonyl]piperazine-1-carboxylate

Cat. No.: B1228664
M. Wt: 438.5 g/mol
InChI Key: FZFFTCXHYOEUBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(2-isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carbolin-4-yl)carbonyl]piperazine-1-carboxylate is a complex organic compound with the molecular formula C24H30N4O4. This compound is characterized by its intricate structure, which includes a beta-carboline core, a piperazine ring, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Scientific Research Applications

Ethyl 4-[(2-isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carbolin-4-yl)carbonyl]piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[9-methyl-2-(2-methylpropyl)-1-oxopyrido[3,4-b]indole-4-carbonyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones under acidic conditions to form the beta-carboline structure.

    Introduction of the isobutyl and methyl groups: Alkylation reactions can be used to introduce the isobutyl and methyl groups at the appropriate positions on the beta-carboline core.

    Attachment of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the beta-carboline core is replaced by the piperazine moiety.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carbolin-4-yl)carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Mechanism of Action

The mechanism of action of Ethyl 4-[9-methyl-2-(2-methylpropyl)-1-oxopyrido[3,4-b]indole-4-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The beta-carboline core is known to interact with various enzymes and receptors, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain targets. The overall effect of the compound depends on its ability to interact with these targets and modulate their function, leading to the observed biological activities.

Comparison with Similar Compounds

Ethyl 4-[(2-isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carbolin-4-yl)carbonyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:

    Beta-carboline derivatives: These compounds share the beta-carboline core and may have similar biological activities.

    Piperazine derivatives: Compounds with a piperazine ring can have similar pharmacological properties and applications.

    Ethyl esters: Ethyl esters of various carboxylic acids can be compared in terms of their chemical reactivity and biological activities.

The uniqueness of Ethyl 4-[9-methyl-2-(2-methylpropyl)-1-oxopyrido[3,4-b]indole-4-carbonyl]piperazine-1-carboxylate lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H30N4O4

Molecular Weight

438.5 g/mol

IUPAC Name

ethyl 4-[9-methyl-2-(2-methylpropyl)-1-oxopyrido[3,4-b]indole-4-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C24H30N4O4/c1-5-32-24(31)27-12-10-26(11-13-27)22(29)18-15-28(14-16(2)3)23(30)21-20(18)17-8-6-7-9-19(17)25(21)4/h6-9,15-16H,5,10-14H2,1-4H3

InChI Key

FZFFTCXHYOEUBD-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CN(C(=O)C3=C2C4=CC=CC=C4N3C)CC(C)C

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CN(C(=O)C3=C2C4=CC=CC=C4N3C)CC(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-[9-methyl-2-(2-methylpropyl)-1-oxopyrido[3,4-b]indole-4-carbonyl]piperazine-1-carboxylate
Reactant of Route 2
Ethyl 4-[9-methyl-2-(2-methylpropyl)-1-oxopyrido[3,4-b]indole-4-carbonyl]piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-[9-methyl-2-(2-methylpropyl)-1-oxopyrido[3,4-b]indole-4-carbonyl]piperazine-1-carboxylate
Reactant of Route 4
Ethyl 4-[9-methyl-2-(2-methylpropyl)-1-oxopyrido[3,4-b]indole-4-carbonyl]piperazine-1-carboxylate
Reactant of Route 5
Ethyl 4-[9-methyl-2-(2-methylpropyl)-1-oxopyrido[3,4-b]indole-4-carbonyl]piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-[9-methyl-2-(2-methylpropyl)-1-oxopyrido[3,4-b]indole-4-carbonyl]piperazine-1-carboxylate

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